While the provided abstracts do not detail a specific synthesis route for 4-(1-Aminoethyl)-3-fluorobenzonitrile, they do offer valuable insights into the synthesis of structurally similar compounds and derivatives. For instance, the synthesis of 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a compound that shares the 3-fluorobenzonitrile moiety with 4-(1-Aminoethyl)-3-fluorobenzonitrile, is discussed in one of the papers. This synthesis process involved a structure-based drug design approach that focused on reducing metabolic liabilities and enhancing potency [ [] ]. Another paper describes a method for preparing (S)-N1-(2-aminoethyl)-3-(4-alkoxyphenyl)propane-1,2-diamine trihydrochloride [ [] ], which shares a similar structural motif with the aminoethyl side chain of 4-(1-Aminoethyl)-3-fluorobenzonitrile. Understanding these synthesis pathways for related compounds can provide valuable insights for developing an effective synthesis route for 4-(1-Aminoethyl)-3-fluorobenzonitrile.
Although the provided abstracts don't delve into the specifics of 4-(1-Aminoethyl)-3-fluorobenzonitrile's molecular structure, they do offer insights into the structural analysis of its derivatives and analogs. For instance, the paper discussing PT2977, a molecule with the 3-fluorobenzonitrile moiety, highlights the use of crystallographic analysis to understand the structural changes influencing its antagonistic properties [ [] ]. Similarly, research on quinolone antibacterials containing the 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain emphasizes the significance of stereochemistry on the biological activity of these compounds [ [] ].
Based on the provided abstracts, the primary application of 4-(1-Aminoethyl)-3-fluorobenzonitrile lies in its role as a crucial building block for synthesizing other, more complex molecules with potential pharmaceutical applications. This is exemplified by its use in developing PT2977, a potent and selective HIF-2α inhibitor showing promise in treating clear cell renal cell carcinoma [ [, ] ]. This example underscores the potential of 4-(1-Aminoethyl)-3-fluorobenzonitrile as a starting material for creating novel compounds with desirable pharmacological profiles.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0